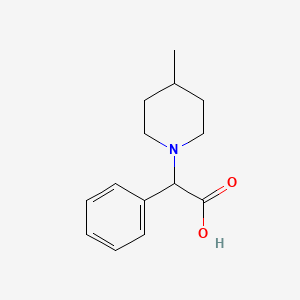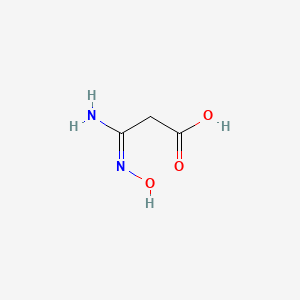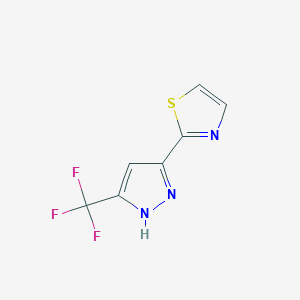
Ethyl 1-(2-(4-bromophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-溴苯基)-2-氧代乙基)-3-甲基-1H-吡唑-5-羧酸乙酯是一种属于吡唑类家族的合成有机化合物,其特征在于存在一个溴苯基、一个吡唑环和一个酯官能团。
准备方法
合成路线和反应条件: 1-(2-(4-溴苯基)-2-氧代乙基)-3-甲基-1H-吡唑-5-羧酸乙酯的合成通常涉及多步过程:
吡唑环的形成: 吡唑环可以通过涉及肼和1,3-二羰基化合物的环化反应来合成。
溴苯基的引入: 溴苯基是通过使用溴代芳香族化合物进行取代反应引入的。
酯化: 最后一步是酯化,以引入乙酯基团。
工业生产方法: 该化合物的工业生产可能涉及优化的反应条件,以确保高收率和纯度。这包括控制温度、压力和使用催化剂来促进反应。
反应类型:
氧化: 该化合物可以进行氧化反应,特别是在吡唑环或溴苯基处。
还原: 还原反应可以针对羰基,将其转化为醇。
取代: 溴苯基中的溴原子可以被其他亲核试剂取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应。
主要产品:
氧化: 产物可能包括吡唑环或溴苯基的氧化衍生物。
还原: 具有醇官能团的还原衍生物。
取代: 具有取代各种官能团(取代溴原子的)的衍生物。
科学研究应用
1-(2-(4-溴苯基)-2-氧代乙基)-3-甲基-1H-吡唑-5-羧酸乙酯在科学研究中有多种应用:
药物化学: 它正在研究其作为药物设计中药效团的潜力,特别是其抗炎和抗癌特性。
材料科学: 该化合物独特的结构使其成为开发具有特定电子或光学特性的新材料的候选者。
生物学研究: 它用于研究了解其与生物靶标(如酶或受体)的相互作用。
作用机制
1-(2-(4-溴苯基)-2-氧代乙基)-3-甲基-1H-吡唑-5-羧酸乙酯的作用机制涉及其与特定分子靶标的相互作用。溴苯基和吡唑环是关键的结构特征,使它们能够与酶或受体结合,调节其活性。这可以导致各种生物效应,例如抑制酶活性或改变信号转导通路。
类似化合物:
- 5-(4-溴苯基)-4-甲基-1H-吡咯-2-羧酸乙酯
- 4-溴苯乙酸
比较: 1-(2-(4-溴苯基)-2-氧代乙基)-3-甲基-1H-吡唑-5-羧酸乙酯由于其结合了吡唑环和酯官能团而独一无二,这在类似化合物中并不常见。这种独特的结构有助于其独特的化学和生物学特性,使其成为研究和开发的宝贵化合物。
相似化合物的比较
- Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate
- 4-Bromophenylacetic acid
Comparison: Ethyl 1-(2-(4-bromophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate is unique due to its combination of a pyrazole ring and an ester functional group, which is not commonly found in similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
618070-41-0 |
|---|---|
分子式 |
C15H15BrN2O3 |
分子量 |
351.19 g/mol |
IUPAC 名称 |
ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H15BrN2O3/c1-3-21-15(20)13-8-10(2)17-18(13)9-14(19)11-4-6-12(16)7-5-11/h4-8H,3,9H2,1-2H3 |
InChI 键 |
QFQOMRBTOZLPOL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051604.png)
![11-{(5Z)-5-[(9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}undecanoic acid](/img/structure/B12051609.png)
![3-hydroxy-1-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12051613.png)

![4-[(2-Propynyloxy)methyl]piperidine](/img/structure/B12051622.png)

![3-[(Prop-2-YN-1-yloxy)methyl]piperidine](/img/structure/B12051632.png)



![1-hydroxy-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12051657.png)



